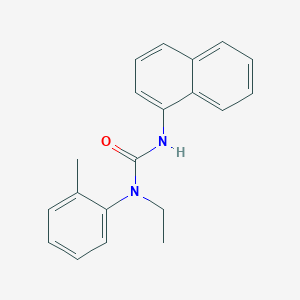
N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features an ethyl group, a methylphenyl group, and a naphthyl group, making it a complex and potentially interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:
Step 1: Preparation of the isocyanate intermediate by reacting 2-methylphenylamine with phosgene.
Step 2: Reaction of the isocyanate intermediate with 1-naphthylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action for N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
- N-ethyl-N-(2-methylphenyl)-N’-(2-naphthyl)urea
- N-ethyl-N-(3-methylphenyl)-N’-(1-naphthyl)urea
- N-ethyl-N-(2-methylphenyl)-N’-(1-anthracenyl)urea
Highlighting Uniqueness
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea is unique due to its specific combination of functional groups and aromatic rings. This unique structure may confer distinct chemical and physical properties, making it valuable for specialized applications.
属性
CAS 编号 |
110244-35-4 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-ethyl-1-(2-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H20N2O/c1-3-22(19-14-7-4-9-15(19)2)20(23)21-18-13-8-11-16-10-5-6-12-17(16)18/h4-14H,3H2,1-2H3,(H,21,23) |
InChI 键 |
SVSLWTZNTWNLIX-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)



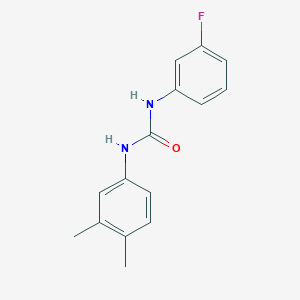
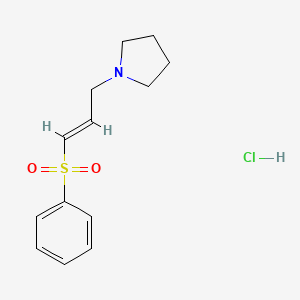

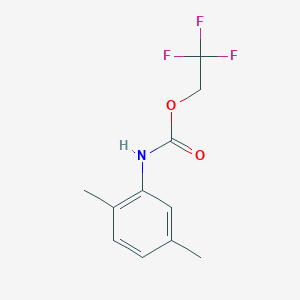
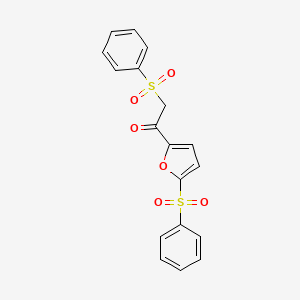



![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
